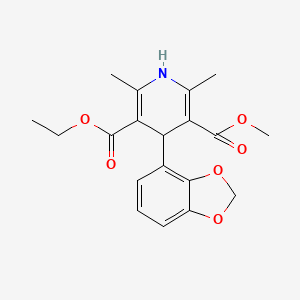

Oxodipine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

119914-33-9 |

|---|---|

Molecular Formula |

C19H21NO6 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |

InChI Key |

MSOAVHHAZCMHDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Hantzsch Reaction: A Comprehensive Technical Guide to the Synthesis of Oxodipine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of oxodipine, a calcium channel blocker, via the classical Hantzsch pyridine synthesis. This document details the reaction mechanism, experimental protocols, and characterization methods pertinent to the synthesis of this 1,4-dihydropyridine derivative.

Introduction to the Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a robust and versatile multi-component reaction for the preparation of 1,4-dihydropyridines (DHPs) and pyridines.[1] The classical one-pot condensation involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The resulting 1,4-DHP core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically significant drugs, including the calcium channel blockers nifedipine, amlodipine, and felodipine.[3]

The synthesis of this compound, chemically known as Dimethyl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, employs this methodology. The reaction brings together piperonal (2H-1,3-benzodioxole-4-carbaldehyde), two equivalents of methyl acetoacetate, and an ammonia source.

Reaction Mechanism and Workflow

The Hantzsch synthesis of this compound proceeds through a series of well-established reaction intermediates. The overall process can be conceptualized as the formation of two key intermediates that subsequently condense and cyclize to form the dihydropyridine ring.

A likely reaction pathway involves the following key steps:

-

Knoevenagel Condensation: Piperonal reacts with one equivalent of methyl acetoacetate to form an α,β-unsaturated ketoester intermediate.

-

Enamine Formation: The second equivalent of methyl acetoacetate reacts with ammonia to form a vinylogous amide (enamine).

-

Michael Addition: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated ketoester via a Michael addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product, this compound.

The general experimental workflow for the synthesis and purification of this compound is outlined below.

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound via the Hantzsch reaction. This protocol is based on established procedures for the synthesis of analogous 1,4-dihydropyridines.[3]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio |

| Piperonal (2H-1,3-benzodioxole-4-carbaldehyde) | 150.13 | 1.0 |

| Methyl Acetoacetate | 116.12 | 2.0 - 2.2 |

| Ammonium Acetate or Ammonium Bicarbonate | 77.08 or 79.06 | 1.0 - 1.2 |

| Ethanol (absolute) | 46.07 | Solvent |

| Deionized Water | 18.02 | - |

3.2. Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperonal (1.0 eq.).

-

Reagent Addition: Sequentially add methyl acetoacetate (2.0-2.2 eq.) and the ammonium source (e.g., ammonium acetate, 1.0-1.2 eq.).

-

Solvent Addition: Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1). The reaction is typically complete within 2 to 24 hours.

-

Work-up: Once the reaction is complete, as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water while stirring. A solid precipitate of the crude this compound should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water, followed by a cold ethanol/water mixture (1:1) to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₆ |

| Molar Mass | 375.38 g/mol |

| Appearance | Expected to be a crystalline solid |

4.2. Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

NH proton: A broad singlet around 8.0-9.5 ppm.

-

Aromatic protons: Signals in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the piperonyl ring.

-

CH at C4: A singlet around 4.8-5.2 ppm.

-

Methyl protons of the ester groups: Two singlets around 3.5-3.7 ppm.

-

Methyl protons at C2 and C6: A singlet around 2.2-2.4 ppm.

-

CH₂ of the benzodioxole ring: A singlet around 5.9-6.0 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1680-1700 cm⁻¹.

-

C=C stretch: A peak around 1640-1660 cm⁻¹.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

-

Conclusion

The Hantzsch reaction provides a straightforward and efficient method for the synthesis of this compound. This multi-component reaction offers high atom economy and allows for the construction of the complex dihydropyridine scaffold in a single step. The protocol outlined in this guide, based on well-established procedures for similar compounds, provides a solid foundation for the laboratory synthesis of this important calcium channel blocker. Further optimization of reaction conditions, such as solvent, temperature, and catalyst, may lead to improved yields and reaction times. Accurate characterization of the final product using modern analytical techniques is crucial to confirm its identity and purity.

References

Purification of Oxodipine via Column Chromatography: A Technical Guide

Introduction:

Oxodipine, a dihydropyridine calcium channel blocker, is a crucial active pharmaceutical ingredient (API) whose purity is paramount to its therapeutic efficacy and safety. The synthesis of this compound, like many complex organic molecules, often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely employed technique for the purification of such compounds, leveraging the differential adsorption of components onto a stationary phase to achieve separation. This guide provides a comprehensive overview of the principles and a practical starting point for the purification of this compound using column chromatography, drawing upon established methods for structurally similar dihydropyridine compounds.

Principles of this compound Purification by Column Chromatography

Column chromatography separates compounds based on their polarity.[1] A solvent mixture, the mobile phase, carries the sample through a packed column containing a solid adsorbent, the stationary phase.[1][2] Compounds with a higher affinity for the stationary phase travel more slowly, while compounds with a greater affinity for the mobile phase elute more quickly, thus enabling separation. For dihydropyridine compounds like this compound, both normal-phase and reversed-phase chromatography can be effective.

-

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[1] Non-polar compounds elute first in this system.

-

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[3] Polar compounds will elute first in this configuration.

The choice between these two modes depends on the specific impurity profile of the crude this compound mixture.

Chromatographic Conditions for Dihydropyridine Purification

The selection of an appropriate stationary and mobile phase is critical for successful separation. The following table summarizes chromatographic conditions reported for the analysis and purification of this compound and related dihydropyridine compounds, which can serve as a starting point for method development for this compound purification.

| Compound | Stationary Phase | Mobile Phase | Detection | Reference |

| This compound & Metabolites | Cyano-bonded column | Hexane:Methanol:Methylene Chloride (76:12:12 v/v/v) | Mass Spectrometry (MS) | |

| Amlodipine | Core shell C18 | 0.4% Ammonium hydroxide in water and Methanol (gradient) | UV at 237 nm | |

| Amlodipine | ODS (C18) | 30 mM Ammonium acetate and Methanol (30:70 v/v) | Not Specified | |

| Amlodipine | C18 (3µ particle size) | Phosphate buffer (pH 2.8) with triethylamine and Acetonitrile (gradient) | UV at 340 nm | |

| Felodipine | OJ-H column | n-hexane:isopropanol (70:30, v/v) | UV at 254 nm | |

| Nitrendipine | RP-18 | Methanol:Water (70:30 v/v), pH 3 | UV at 238 nm |

Experimental Protocol: Purification of Crude this compound

This protocol outlines a general procedure for the purification of a crude this compound sample using normal-phase column chromatography with silica gel.

3.1. Materials and Equipment:

-

Crude this compound sample

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Solvents: Hexane, Ethyl Acetate (or Dichloromethane, Methanol as per method development)

-

Glass chromatography column with a stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Beakers, Erlenmeyer flasks, and collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

3.2. Procedure:

-

Mobile Phase Selection (TLC Analysis):

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of non-polar and polar solvents (e.g., start with 80:20 Hexane:Ethyl Acetate).

-

Visualize the plate under a UV lamp.

-

Adjust the solvent ratio to achieve good separation between the this compound spot (target compound) and impurities. The ideal mobile phase should give the target compound an Rf value of approximately 0.3-0.4.

-

-

Column Packing (Wet Slurry Method):

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the plug.

-

In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

-

Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

-

Add a thin protective layer of sand on top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

-

Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Open the stopcock to begin the elution process. Maintain a consistent flow rate.

-

Collect the eluent in a series of labeled test tubes or flasks (fractions).

-

If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

-

Fraction Analysis:

-

Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.

-

Spot each fraction on a TLC plate alongside a spot of the original crude mixture.

-

Combine the fractions that show a single spot corresponding to pure this compound.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, or NMR spectroscopy.

-

Visualization of the Purification Workflow

The following diagrams illustrate the logical workflow for the purification and analysis of this compound.

Caption: Workflow for this compound Purification.

Caption: Detailed Experimental Steps.

Conclusion

References

An In-depth Technical Guide to the Structural Characterization of Oxodipine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques and methodologies for the structural characterization of Oxodipine and its derivatives. As a member of the 1,4-dihydropyridine (1,4-DHP) class of L-type calcium channel blockers, the precise elucidation of this compound's molecular structure is fundamental to understanding its therapeutic activity and developing novel analogues.[1][2] This document details the experimental protocols for key analytical methods, presents quantitative structural data in tabular form, and visualizes critical workflows and mechanisms.

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. It remains the gold standard for absolute structural confirmation.

Quantitative Crystallographic Data for this compound

The crystal structure of this compound has been determined, providing precise data on its solid-state conformation.[1] The key parameters from this analysis are summarized in the table below. The study revealed that the dihydropyridine ring adopts a flat-boat conformation, with the methylenedioxyphenyl moiety oriented nearly perpendicular to it.[1]

| Parameter | Value |

| Chemical Formula | C₁₉H₂₁NO₆ |

| Molecular Weight | 359.4 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.019(7) Å |

| b = 8.285(2) Å | |

| c = 14.651(6) Å | |

| β = 102.6(2)° | |

| Volume (V) | 1779(2) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (Dx) | 1.342 g/cm³ |

| Data sourced from Fonseca et al. (1986)[1] |

Experimental Protocol for X-Ray Crystallography

The following protocol outlines the typical steps for the structural determination of a new this compound derivative.

-

Crystallization :

-

Obtain a pure sample of the this compound derivative. Purity is critical for growing high-quality crystals.

-

Screen various solvents and solvent systems (e.g., slow evaporation, vapor diffusion, cooling of a supersaturated solution) to find suitable conditions for single crystal growth. The goal is to produce a crystal larger than 0.1 mm in all dimensions without cracks or twinning.

-

-

Data Collection :

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal in an automated diffractometer (e.g., a four-circle diffractometer) equipped with an X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å).

-

Collect intensity data at a controlled temperature (e.g., 293 K) by rotating the crystal in the X-ray beam. The diffraction pattern is recorded by a detector (e.g., CCD or pixel detector).

-

-

Structure Solution and Refinement :

-

Process the collected diffraction data, applying corrections for factors like polarization.

-

Solve the crystal structure using direct methods (e.g., with software like MITHRIL) to locate the non-hydrogen atoms.

-

Refine the atomic positions and thermal parameters through successive cycles of least-squares refinement. Hydrogen atoms can be located from a difference map or placed in calculated positions.

-

Validate the final structure using metrics such as the R-factor. A final R-value around 0.065, as was the case for this compound, indicates a good quality refinement.

-

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for characterizing this compound derivatives, especially for routine analysis and when single crystals are unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The following table summarizes typical chemical shift ranges for the core structure of 1,4-DHP derivatives.

| Proton (¹H) | Typical δ (ppm) | Carbon (¹³C) | Typical δ (ppm) |

| N-H | 8.76 - 9.19 (DMSO-d₆) / 6.55 - 7.97 (CDCl₃) | C2, C6 | ~146 |

| H4 | 4.75 - 5.02 | C3, C5 | ~100 |

| C2, C6 -CH₃ | ~2.2 | C4 | 36.8 - 41.3 |

| Ester -OCH₂- | ~4.1 | C=O | 166 - 167 |

| Data compiled from studies on various 1,4-DHP derivatives. |

-

Sample Preparation : Dissolve approximately 30 mg of the this compound derivative in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, acquire spectra with a 30° pulse angle and a relaxation delay of 1 second.

-

For ¹³C NMR, use a similar pulse angle with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Perform 2D NMR experiments (COSY, HMQC, HMBC) as needed to assign all proton and carbon signals unequivocally.

-

-

Data Analysis :

-

Process the raw data (FID) using Fourier transformation.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze coupling constants (J-values) to infer dihedral angles and proton connectivity.

-

Be aware of potential complexities such as the diastereotopic behavior of methylene protons in the ester groups, which can arise due to the chiral or pseudo-prochiral nature of the C4 carbon, leading to complex multiplets instead of simple quartets.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. It is a critical tool for confirming molecular identity and elucidating structural components.

Under electron ionization (EI) or electrospray ionization (ESI), 1,4-DHP derivatives exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the substituent from the C4 position of the dihydropyridine ring. In ESI positive mode, a prominent fragmentation is the loss of alcohols from the ester groups.

This protocol is adapted for the analysis of metabolites but can be modified for the parent drug.

-

Sample Preparation (Extractive Methylation) :

-

Mix 2 mL of a urine sample with 2 mL of a phase-transfer reagent (e.g., 0.02M tetrahexylammonium hydrogensulfate in buffer).

-

Add 6 mL of 1M methyl iodide in toluene, and shake in a 50°C water bath for 30 minutes.

-

Centrifuge to separate the phases. Transfer the organic phase, which contains the methylated analytes, to a solid-phase extraction (SPE) column (e.g., diol phase) to remove the phase-transfer catalyst.

-

Elute the analytes with a suitable solvent mixture (e.g., diethyl ether/ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute the residue in 50 µL of ethyl acetate.

-

-

GC-MS Analysis :

-

Inject a 1 µL aliquot of the prepared sample into a GC-MS system equipped with a capillary column.

-

Separate the components using an appropriate temperature program.

-

Acquire mass spectra in full scan mode.

-

Identify the compound by comparing its retention time and mass spectrum with a reference standard. Use mass chromatography of characteristic ions to screen for the presence of derivatives.

-

Visualized Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes in the characterization and action of this compound derivatives.

General Workflow for Structural Characterization

Caption: General workflow for the structural analysis of a new this compound derivative.

Mechanism of Action: L-Type Calcium Channel Blockade

Caption: Mechanism of action of this compound as a calcium channel blocker.

Troubleshooting Workflow for ¹H NMR Spectra

Caption: Decision tree for troubleshooting common issues in ¹H NMR of 1,4-DHPs.

References

In Vitro Electrophysiological Profile of Oxodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of Oxodipine, a dihydropyridine calcium channel blocker. The information is compiled from preclinical research studies to assist researchers and professionals in drug development in understanding its mechanism of action at the cellular level.

Core Mechanism of Action

This compound is a voltage-dependent blocker of L-type and T-type calcium channels. Its primary electrophysiological effect is the inhibition of calcium ion (Ca²⁺) influx into excitable cells, such as cardiomyocytes and vascular smooth muscle cells. This action leads to a reduction in the amplitude of the calcium current, which in turn modulates cellular functions like contractility and action potential duration.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cell types and ion channels as determined by in vitro electrophysiological studies.

| Cell Type | Ion Channel | Parameter | Value | Reference(s) |

| Rat Neonatal Ventricular Myocytes | L-type Ca²⁺ | IC₅₀ | 0.24 µM | [1] |

| Rat Neonatal Ventricular Myocytes | T-type Ca²⁺ | IC₅₀ | 0.41 µM | [1] |

| Rat Portal Vein Myocytes | L-type Ca²⁺ | IC₅₀ | ~10 nM | [2] |

| Rat Isolated Aorta | Contraction | IC₅₀ | 7.8 ± 1.8 nM (High K⁺) | [3] |

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Calcium Channels and Contractile Responses.

| Parameter Affected | Observation | Cell/Tissue Type | Reference(s) |

| Cardiac Action Potential Duration | Markedly shortened | Rat Ventricular Strips, Guinea Pig Atrial and Ventricular Muscle Fibres | [1] |

| L-type Ca²⁺ Current (ICaL) | Decreased | Rat Neonatal and Adult Ventricular Myocytes, Rat Portal Vein Myocytes | |

| T-type Ca²⁺ Current (ICaT) | Decreased | Rat Neonatal Ventricular Myocytes | |

| K⁺-induced Contraction | Depressed | Rabbit Aorta, Rat Isolated Aorta | |

| Cardiac Force of Contraction | Decreased | Rat Ventricular Strips | |

| Spontaneous Mechanical Activity | Inhibited | Rat Portal Vein Segments | |

| ⁴⁵Ca Uptake (High K⁺ stimulated) | Inhibited | Rat Aortic Strips |

Table 2: Summary of Qualitative and Quantitative Electrophysiological and Contractile Effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the in vitro electrophysiological effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure voltage-gated calcium currents in isolated cells, such as cardiomyocytes or vascular smooth muscle cells.

a) Cell Preparation:

-

For Cardiomyocytes: Neonatal rat ventricular myocytes are isolated by enzymatic digestion of ventricular tissue. Adult cardiomyocytes can also be used.

-

For Vascular Smooth Muscle Cells: Myocytes are isolated from tissues like the rat portal vein or aorta through enzymatic digestion.

b) Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) (10 µM) is added to block sodium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

c) Recording Procedure:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

To elicit L-type Ca²⁺ currents, the membrane is depolarized to a test potential of 0 mV for 200 ms.

-

To elicit T-type Ca²⁺ currents, the holding potential is set to -90 mV and the membrane is depolarized to -30 mV.

-

This compound is applied at various concentrations through the perfusion system.

-

The peak inward Ca²⁺ current is measured before and after drug application to determine the inhibitory effect.

-

Data is acquired and analyzed using appropriate software to calculate IC₅₀ values.

Contractile Response Measurement in Isolated Tissues

This protocol is used to assess the effect of this compound on the contractility of vascular smooth muscle.

a) Tissue Preparation:

-

Thoracic aortas or portal veins are excised from rats.

-

The tissues are cut into helical strips or rings.

b) Experimental Setup:

-

The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate under a resting tension.

c) Experimental Procedure:

-

A stable baseline contraction is induced by a high concentration of potassium chloride (e.g., 80 mM KCl) or a specific agonist like noradrenaline.

-

Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative concentration-dependent manner.

-

The relaxation of the tissue is recorded after each concentration of this compound.

-

The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the stimulating agent.

-

IC₅₀ values are determined from the concentration-response curves.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. Characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of L-type Ca2+ channels in portal vein myocytes by the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on 45Ca movements and contractile responses in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Oxodipine in Neurogenic Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the efficacy and mechanism of action of Oxodipine, a dihydropyridine L-type calcium channel blocker, in the context of neurogenic hypertension. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key physiological pathways to support further research and development in this area.

Introduction to Neurogenic Hypertension and this compound

Neurogenic hypertension is a form of high blood pressure originating from a dysregulation of the nervous system, specifically an overactivity of the sympathetic nervous system (SNS). This leads to increased peripheral vascular resistance and cardiac output, elevating arterial blood pressure. A common experimental model to induce neurogenic hypertension is through sinoaortic denervation (SAD), which involves the surgical removal of baroreceptors in the carotid sinus and aortic arch. This procedure disrupts the body's primary mechanism for blood pressure homeostasis, the baroreflex, leading to a sustained increase in sympathetic outflow from the central nervous system.

This compound is a dihydropyridine calcium channel blocker. Like other drugs in its class, its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions necessary for muscle contraction, leading to vasodilation and a subsequent reduction in blood pressure. Preliminary studies have explored its potential therapeutic role in neurogenic hypertension.

Quantitative Data Presentation

The following tables summarize the key quantitative data from a preliminary investigation of this compound in a canine model of neurogenic hypertension induced by sinoaortic denervation.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Neurogenic Hypertensive Dogs

| This compound Dose (µg/kg) | Change in Mean Arterial Pressure (mmHg) |

| 5 | No significant change |

| 20 | ↓ 25 ± 5 |

| 50 | ↓ 40 ± 7 |

Data presented as mean change ± standard error.

Table 2: Effect of Intravenous this compound on Heart Rate (HR) in Anesthetized Neurogenic Hypertensive Dogs

| This compound Dose (µg/kg) | Change in Heart Rate (beats/min) |

| 5 | No significant change |

| 20 | No significant change |

| 50 | No significant change |

Data presented as mean change ± standard error.

Experimental Protocols

Induction of Neurogenic Hypertension via Sinoaortic Denervation (Canine Model)

This protocol describes a generalized procedure for inducing neurogenic hypertension in dogs through the surgical removal of arterial baroreceptors.

Objective: To create a stable model of neurogenic hypertension characterized by elevated and labile blood pressure due to increased sympathetic outflow.

Materials:

-

Anesthetic agents (e.g., pentobarbital sodium)

-

Surgical instruments for soft tissue and vascular surgery

-

Mechanical ventilator

-

Physiological monitoring equipment (ECG, blood pressure transducer)

-

Heparinized saline

Procedure:

-

Anesthesia and Preparation: The dog is anesthetized, intubated, and placed on a mechanical ventilator. Aseptic surgical technique is maintained throughout the procedure. Catheters are placed for intravenous access and direct arterial blood pressure monitoring.

-

Surgical Exposure: A ventral midline cervical incision is made to expose the carotid sheaths bilaterally.

-

Carotid Sinus Denervation: The carotid sinus regions are identified at the bifurcation of the common carotid arteries. All nerve fibers visible around the carotid sinus are carefully dissected and transected. The internal and external carotid arteries are stripped of adventitia in this region to ensure complete denervation.

-

Aortic Arch Denervation: The vagosympathetic trunks are identified within the carotid sheaths. The aortic depressor nerves, which run with the vagus nerves, are identified and sectioned bilaterally.

-

Verification of Denervation: The effectiveness of the denervation can be tested by administering a pressor agent (e.g., phenylephrine). The absence of a reflex bradycardia indicates successful baroreceptor denervation.

-

Closure and Recovery: The surgical incision is closed in layers. The animal is allowed to recover from anesthesia with appropriate postoperative care, including analgesics and monitoring. Hypertension typically develops within hours to days following the procedure.

Intravenous Administration of this compound

This protocol outlines a general procedure for the intravenous administration of this compound for experimental studies.

Objective: To deliver a precise dose of this compound intravenously to assess its acute cardiovascular effects.

Materials:

-

This compound (pharmaceutical grade)

-

Vehicle for solubilization (e.g., a mixture of polyethylene glycol and ethanol, followed by dilution in saline). The exact vehicle composition may need to be optimized for solubility and biocompatibility.

-

Syringe pump for controlled infusion.

-

Intravenous catheter.

-

Physiological saline.

Procedure:

-

Drug Preparation: this compound is dissolved in a suitable vehicle to create a stock solution of known concentration. The final solution for injection is prepared by diluting the stock solution in physiological saline to the desired concentrations for the different dose groups. The solution should be sterile-filtered before administration.

-

Animal Preparation: The animal, already instrumented for blood pressure and heart rate monitoring, has an intravenous catheter placed in a peripheral vein (e.g., cephalic or saphenous vein).

-

Administration: The prepared this compound solution is drawn into a syringe and placed in a syringe pump. The syringe is connected to the intravenous catheter via extension tubing.

-

Dosing Regimen: this compound is administered as a slow bolus injection or a short infusion over a defined period (e.g., 1-5 minutes) to avoid rapid changes in blood pressure that could trigger confounding reflex mechanisms, although in the denervated model, these are largely absent. The doses of 5, 20, and 50 µg/kg are administered sequentially, with a sufficient washout period between doses to allow cardiovascular parameters to return to a stable baseline.

-

Monitoring: Blood pressure and heart rate are continuously recorded before, during, and after each drug administration to assess the magnitude and duration of the response.

Visualization of Signaling Pathways and Workflows

Pathophysiology of Neurogenic Hypertension via Sinoaortic Denervation

Caption: Pathophysiology of neurogenic hypertension after sinoaortic denervation.

Mechanism of Action of this compound in Vascular Smooth Muscle

Caption: Molecular mechanism of this compound-induced vasodilation.

Experimental Workflow for Investigating this compound in Neurogenic Hypertensive Dogs

Caption: Experimental workflow for this compound investigation.

Discussion and Future Directions

The preliminary data suggest that this compound can effectively lower blood pressure in a model of neurogenic hypertension without causing a significant change in heart rate.[1] This latter finding is noteworthy, as some dihydropyridine calcium channel blockers can induce a reflex tachycardia. The absence of this effect in the sinoaortic denervated model, where the baroreflex is ablated, suggests that this compound's primary action is on the vasculature with minimal direct impact on cardiac chronotropy.

Future research should aim to:

-

Investigate the chronic effects of this compound administration in neurogenic hypertension models.

-

Elucidate the potential central nervous system effects of this compound, as some dihydropyridines have been shown to cross the blood-brain barrier and may modulate sympathetic outflow directly.

-

Conduct dose-response studies in conscious, freely moving animals to eliminate the confounding effects of anesthesia.

-

Explore the efficacy of this compound in other models of hypertension to determine its broader therapeutic potential.

This technical guide provides a foundational understanding of the initial research into this compound for neurogenic hypertension. The provided protocols and visualized pathways are intended to facilitate the design and execution of further, more comprehensive studies in this promising area of cardiovascular pharmacology.

References

An In-depth Technical Guide on the Chemical Properties and Stability of Oxodipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine calcium channel blocker with recognized therapeutic potential in the management of hypertension and other cardiovascular conditions.[1] A thorough understanding of its chemical properties and stability profile is paramount for researchers, scientists, and drug development professionals to ensure its quality, safety, and efficacy throughout the drug development lifecycle, from preclinical studies to formulation and manufacturing. This technical guide provides a comprehensive overview of the core chemical properties and stability characteristics of this compound, supported by structured data, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound's biological activity and pharmacokinetic profile are intrinsically linked to its chemical and physical characteristics. A summary of these properties is presented below.

Identification

-

IUPAC Name: 5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1]

-

CAS Number: 90729-41-2[1]

-

Chemical Formula: C₁₉H₂₁NO₆[1]

-

Molecular Weight: 359.38 g/mol [1]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is provided in Table 1. These parameters are crucial for predicting its behavior in various physiological and pharmaceutical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 166.8 °C | |

| Boiling Point (Predicted) | 470.0 ± 45.0 °C | |

| pKa | 2.98 ± 0.70 | |

| Solubility | ||

| - Water | Poorly soluble | |

| - Dimethyl Sulfoxide (DMSO) | 55 mg/mL |

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and the selection of appropriate formulation strategies. This compound exhibits sensitivity to various environmental factors, including pH, temperature, and light.

pH Stability

This compound's stability is pH-dependent. It is more stable in acidic conditions and is prone to degradation in basic environments. Decomposition can occur at pH values above 8.0.

Temperature Stability

Thermal stability studies indicate that this compound is stable up to its melting point. However, exposure to elevated temperatures should be minimized to prevent decomposition.

Photostability

While extensive data on the photosensitivity of this compound is not available, it is known that many dihydropyridine compounds undergo photodegradation upon exposure to ultraviolet (UV) light. Therefore, protection from light is recommended.

Storage Conditions

Based on its stability profile, the following storage conditions are recommended:

-

Solid Form: -20°C for long-term storage (months to years) and 0-4°C for short-term storage (days to weeks). The solid powder should be kept in a dry and dark environment.

-

In Solution: -80°C for long-term storage.

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties and for assessing the stability of this compound. These protocols are based on established pharmacopeial methods and scientific literature.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid crystalline substance like this compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

-

Capillary Filling: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Determination: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Shake-flask or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer

-

Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution

-

Suitable solvent system (e.g., water-methanol mixture for poorly soluble compounds)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system.

-

Titration: The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) due to degradation. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

4.4.1 Forced Degradation Protocol

Forced degradation studies should be conducted on a solution of this compound under the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C) for a specified duration.

-

Photodegradation: The drug solution or solid is exposed to UV and visible light as per ICH Q1B guidelines.

4.4.2 Representative Stability-Indicating HPLC Method

While a specific validated method for this compound is not publicly available, a typical stability-indicating RP-HPLC method for a dihydropyridine derivative would involve the following:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Diagrams are provided to illustrate key concepts related to the stability and analysis of this compound.

Dihydropyridine Degradation Pathway

The primary degradation pathway for many dihydropyridine compounds involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. This transformation results in a loss of pharmacological activity.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability studies on a drug substance like this compound.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties and stability characteristics of this compound. The presented data and experimental protocols serve as a valuable resource for professionals involved in the research and development of this promising pharmaceutical compound. A comprehensive understanding of these attributes is fundamental to ensuring the development of a safe, effective, and stable drug product. Further studies to fully elucidate the degradation pathways and to develop and validate a specific stability-indicating method for this compound are recommended.

References

Therapeutic Potential of Oxodipine Analogs: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxodipine, a dihydropyridine calcium channel blocker, has demonstrated significant therapeutic potential, primarily in the management of cardiovascular diseases. This technical guide explores the landscape of this compound and its prospective analogs, offering a comprehensive framework for their synthesis, evaluation, and development. While specific data on a wide range of this compound analogs remains nascent, this document leverages existing knowledge of this compound and the broader class of 1,4-dihydropyridine derivatives to provide a robust roadmap for future research. This guide details the established mechanism of action, outlines key structure-activity relationships, and provides in-depth experimental protocols for the comprehensive assessment of novel analog candidates. Furthermore, it presents critical signaling pathways and experimental workflows visualized through Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and research methodologies.

Introduction: The Promise of this compound and its Analogs

This compound is a calcium channel blocker belonging to the dihydropyridine class of drugs.[1] Its primary mechanism of action involves the selective inhibition of calcium influx through cellular membranes, particularly via L-type calcium channels.[2] This action leads to vasodilation and a reduction in blood pressure, making it a compound of interest for treating hypertension.[3] Studies have shown that this compound exhibits a relatively specific action on blood vessels with minimal impact on heart rate.[3] Furthermore, research suggests a protective effect against myocardial infarction in animal models.[4]

The development of this compound analogs presents an opportunity to refine its therapeutic profile, potentially enhancing potency, selectivity, and pharmacokinetic properties. By systematically modifying the core dihydropyridine structure, researchers can explore new therapeutic avenues and address unmet medical needs. Structure-activity relationship (SAR) studies on 1,4-dihydropyridine derivatives have highlighted key structural features for optimal activity, such as the necessity of an aryl group at the 4-position and ester groups at the 3- and 5-positions of the dihydropyridine ring.

Quantitative Data on Dihydropyridine Calcium Channel Blockers

To effectively evaluate novel this compound analogs, it is crucial to establish a baseline and a framework for comparing key pharmacological parameters. The following tables summarize available quantitative data for this compound and serve as a template for the characterization of its analogs.

| Compound | Target | Assay Type | IC50 Value (µM) | Species | Reference |

| This compound | L-type Ca2+ Current (ICaL) | Patch Clamp | 0.24 | Rat | |

| This compound | T-type Ca2+ Current (ICaT) | Patch Clamp | 0.41 | Rat | |

| Elgodipine | L-type Ca2+ Current (ICaL) | Patch Clamp | 0.33 | Rat | |

| Elgodipine | T-type Ca2+ Current (ICaT) | Patch Clamp | 2.18 | Rat |

Table 1: In Vitro Potency of Dihydropyridine Calcium Channel Blockers

| Compound | Model | Parameter Measured | IC50 Value (nM) | Species | Reference |

| This compound | K+-induced contraction of isolated aorta | Inhibition of contractile response | 7.8 ± 1.8 | Rat | |

| Nifedipine | K+-induced contraction of isolated aorta | Inhibition of contractile response | 8.5 ± 2.5 | Rat | |

| This compound | K+-stimulated 45Ca uptake in aorta | Inhibition of calcium uptake | 8.7 ± 2.5 | Rat |

Table 2: Ex Vivo Efficacy of Dihydropyridine Calcium Channel Blockers

Core Signaling Pathway and Mechanism of Action

This compound and its analogs exert their therapeutic effects by modulating intracellular calcium levels. The primary target is the L-type voltage-gated calcium channel, which is crucial for the contraction of vascular smooth muscle cells.

References

Oxodipine's Impact on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of oxodipine, a dihydropyridine-type calcium channel blocker, on intracellular calcium concentration. It delves into the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

This compound is a calcium antagonist that primarily exerts its effects by blocking voltage-gated L-type and, to a lesser extent, T-type calcium channels. This blockade inhibits the influx of extracellular calcium into cells, thereby reducing the intracellular calcium concentration available to trigger various physiological processes, most notably muscle contraction.[1][2][3][4] Its action is voltage-dependent, with increased inhibitory potency at more depolarized membrane potentials.[1]

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory potency of this compound on calcium channels has been quantified in several key studies. The half-maximal inhibitory concentration (IC50) values vary depending on the tissue and the specific type of calcium channel.

| Tissue/Cell Type | Channel Type | Stimulus | Parameter Measured | IC50 Value | Reference |

| Rat Cultured Neonatal Ventricular Myocytes | L-type Ca2+ Current (ICaL) | - | Current Inhibition | 0.24 µM | |

| Rat Cultured Neonatal Ventricular Myocytes | T-type Ca2+ Current (ICaT) | - | Current Inhibition | 0.41 µM | |

| Rat Isolated Aorta | - | High K+ (80 mM) | Contraction Inhibition | 7.8 ± 1.8 x 10-9 M | |

| Rat Isolated Aorta | - | Noradrenaline (10-6 M) | Contraction Inhibition | > 10-7 M | |

| Rat Isolated Aorta Strips in 0Ca High-K+ solution | - | Addition of Ca2+ | Contraction Inhibition | 4.5 ± 2.5 x 10-9 M | |

| Rat Portal Vein Myocytes | L-type Ca2+ Current | - | Current Depression | ~10 nM | |

| Rat Vascular Smooth Muscle | - | High K+ | 45Ca Uptake Inhibition | 8.7 ± 2.5 x 10-9 M | |

| Rat Vascular Smooth Muscle | - | Noradrenaline | 45Ca Uptake Inhibition | > 10-7 M |

Signaling Pathway of this compound Action

This compound's primary effect is the direct blockade of voltage-gated calcium channels, which in turn reduces intracellular calcium concentration and mitigates its downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize this compound's effects.

Whole-Cell Patch-Clamp Electrophysiology in Cardiomyocytes

This protocol is designed to measure the effect of this compound on L-type and T-type calcium currents in isolated cardiomyocytes.

Cell Preparation:

-

Neonatal rat ventricular myocytes are isolated by enzymatic digestion.

-

Cells are cultured for 2-4 days before electrophysiological recordings.

Recording Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

To measure L-type Ca2+ currents (ICaL), cells are held at a holding potential of -80 mV. Depolarizing pulses to 0 mV for 200 ms are applied.

-

To measure T-type Ca2+ currents (ICaT), a holding potential of -90 mV is used, followed by depolarizing pulses to -30 mV.

-

This compound is applied at various concentrations through the perfusion system, and the resulting inhibition of ICaL and ICaT is measured.

45Ca2+ Uptake Assay in Vascular Smooth Muscle

This assay quantifies the influx of calcium into vascular smooth muscle cells and its inhibition by this compound.

Tissue Preparation:

-

Thoracic aortas are isolated from rats.

-

The aortas are cut into helical strips.

Experimental Procedure:

-

Aortic strips are equilibrated in a physiological salt solution.

-

To stimulate calcium uptake, the strips are incubated in a high-potassium (e.g., 80 mM KCl) solution containing 45Ca2+.

-

For the experimental group, various concentrations of this compound are added to the high-potassium solution.

-

After a defined incubation period, the strips are washed with a cold, calcium-free solution containing La3+ to displace extracellularly bound 45Ca2+.

-

The radioactivity of the tissue is measured using a scintillation counter to determine the amount of 45Ca2+ uptake.

-

The inhibitory effect of this compound is calculated by comparing the 45Ca2+ uptake in the presence and absence of the drug.

Measurement of Intracellular Calcium with Fura-2 AM

This method uses a fluorescent dye to visualize and quantify changes in intracellular calcium concentration in response to this compound.

Cell Preparation and Dye Loading:

-

Adherent cells (e.g., vascular smooth muscle cells) are grown on glass coverslips.

-

Cells are loaded with Fura-2 AM (acetoxymethyl ester), a membrane-permeant form of the ratiometric calcium indicator Fura-2, by incubating them in a solution containing the dye.

-

After loading, the cells are washed to remove extracellular dye and allow for de-esterification of Fura-2 AM to its active, calcium-sensitive form, Fura-2.

Fluorescence Measurement:

-

The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is collected at ~510 nm.

-

A baseline fluorescence ratio (F340/F380) is established.

-

A stimulus to induce calcium entry (e.g., high potassium solution) is applied.

-

This compound is then perfused at various concentrations, and the change in the F340/F380 ratio is recorded to determine the effect on intracellular calcium concentration.

Conclusion

This compound is a potent inhibitor of voltage-gated calcium channels, leading to a significant reduction in intracellular calcium concentration. Its high affinity for L-type calcium channels in vascular smooth muscle underlies its vasodilatory effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications and molecular mechanisms of this compound and other dihydropyridine calcium channel blockers.

References

- 1. Effects of this compound on 45Ca movements and contractile responses in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Characteristics of Ca2+ channel blockade by this compound and elgodipine in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Oxodipine for Myocardial Infarction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, necessitates the exploration of novel therapeutic agents. Oxodipine, a dihydropyridine calcium channel blocker, has demonstrated cardioprotective effects in early-stage research. This technical guide provides an in-depth overview of the preclinical evidence for this compound in the context of MI, focusing on its mechanism of action, experimental validation, and the quantitative data supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new treatments for ischemic heart disease.

Introduction to this compound and Myocardial Infarction

Myocardial infarction, commonly known as a heart attack, results from prolonged ischemia, or lack of blood supply, to a part of the heart muscle, leading to cell death. The primary cause is typically the rupture of an atherosclerotic plaque in a coronary artery, leading to thrombus formation and vessel occlusion. The subsequent reperfusion, while essential for salvaging ischemic tissue, can paradoxically exacerbate injury through a phenomenon known as ischemia-reperfusion (I/R) injury. This complex pathophysiology involves a cascade of events, including intracellular calcium overload, excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of apoptotic and necrotic cell death pathways.

Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions (Ca2+) into cells through voltage-gated calcium channels. Dihydropyridine CCBs, such as this compound, exhibit a high affinity for L-type calcium channels, which are abundant in vascular smooth muscle and cardiac myocytes. By blocking these channels, dihydropyridines induce vasodilation, reduce blood pressure, and can decrease myocardial oxygen demand. Early research suggests that this compound may offer direct cardioprotective effects beyond its hemodynamic actions, making it a promising candidate for further investigation in the setting of MI.

Mechanism of Action of this compound in Cardioprotection

The primary mechanism of action of this compound is the blockade of L-type and, to a lesser extent, T-type voltage-gated calcium channels. This action has direct implications for the pathophysiology of myocardial infarction.

Inhibition of Calcium Overload

During myocardial ischemia, the cellular ion homeostasis is disrupted, leading to an excessive influx of Ca2+ into cardiomyocytes. This calcium overload is a critical trigger for a cascade of detrimental events, including the activation of degradative enzymes, mitochondrial dysfunction, and hypercontracture of myofibrils, ultimately leading to cell death. By blocking the L-type and T-type calcium channels, this compound directly mitigates this toxic calcium influx, thereby preserving cellular integrity and function.

Figure 1: this compound's primary mechanism in preventing calcium overload.

Potential Downstream Signaling Pathways

While direct evidence for this compound's influence on specific downstream signaling pathways in MI is limited, the known effects of other dihydropyridine calcium channel blockers suggest potential mechanisms of cardioprotection. These pathways are critical areas for future research on this compound.

It is hypothesized that by preventing calcium overload, this compound may indirectly influence pro-survival signaling cascades such as the Akt and ERK1/2 pathways. These kinases are known to phosphorylate and inactivate pro-apoptotic proteins and promote cell survival.

Figure 2: Hypothesized downstream effects of this compound on pro-survival pathways.

Preclinical Evidence and Quantitative Data

The primary evidence for this compound's efficacy in an MI model comes from a study utilizing an isoproterenol-induced myocardial injury model in rats.

Reduction of Infarct Size

A key study demonstrated that pretreatment with this compound significantly reduced the size of myocardial infarction in rats.[1]

| Parameter | Control Group | This compound-Treated Group | p-value |

| Infarct Size | Not specified | Significantly reduced | < 0.05 |

| Dosage | Vehicle | 4 mg/kg, twice daily, orally | - |

| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats | - |

| Infarction Induction | Isoproterenol (85 mg/kg, s.c.) | Isoproterenol (85 mg/kg, s.c.) | - |

Table 1: Summary of in vivo efficacy of this compound in a rat model of myocardial infarction.[1]

Electrophysiological Effects on Cardiomyocytes

In vitro studies on isolated rat cardiomyocytes have elucidated the specific effects of this compound on calcium channels.

| Channel Type | IC50 (µM) |

| L-type Ca2+ Channel | 0.35 |

| T-type Ca2+ Channel | 2.8 |

Table 2: Inhibitory concentration (IC50) of this compound on L-type and T-type calcium channels in rat ventricular myocytes.

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies of this compound for myocardial infarction.

Isoproterenol-Induced Myocardial Infarction in Rats

This in vivo model is widely used to screen for cardioprotective agents.

Figure 3: Workflow for the isoproterenol-induced myocardial infarction model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.

-

Grouping: Rats are randomly divided into a control group and an this compound-treated group.

-

Drug Administration: The this compound group receives the drug orally at a dose of 4 mg/kg twice daily. The control group receives the vehicle.

-

Induction of Myocardial Infarction: All animals receive two subcutaneous injections of isoproterenol (85 mg/kg) at an interval of 24 hours to induce myocardial necrosis.

-

Euthanasia and Tissue Collection: 24 hours after the second isoproterenol injection, the animals are euthanized. The hearts are excised and processed for histopathological analysis.

-

Infarct Size Measurement: The hearts are sectioned, and the slices are stained (e.g., with Triphenyltetrazolium chloride - TTC) to differentiate between viable and necrotic tissue. The infarct size is then quantified as a percentage of the total ventricular area.

Future Directions and Conclusion

The early-stage research on this compound for myocardial infarction is promising. The established reduction in infarct size in a preclinical model, coupled with its known mechanism of blocking calcium channels, provides a strong rationale for further investigation.

Future research should focus on:

-

Elucidating Downstream Signaling Pathways: Investigating the effect of this compound on pro-survival kinases (Akt, ERK), apoptotic pathways (Bcl-2 family proteins, caspase activity), and mitochondrial function in the context of myocardial I/R injury.

-

Evaluation in Different MI Models: Testing the efficacy of this compound in more clinically relevant models of MI, such as coronary artery ligation models, both with and without reperfusion.

-

Dose-Response Studies: Establishing a clear dose-response relationship for the cardioprotective effects of this compound.

-

Combination Therapy: Exploring the potential synergistic effects of this compound when administered with other standard-of-care therapies for MI, such as beta-blockers and antiplatelet agents.

References

The Structure-Activity Relationship of Oxodipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Oxodipine, a dihydropyridine calcium channel blocker. By examining the core structural features of the 1,4-dihydropyridine (DHP) scaffold and the specific contributions of this compound's substituents, this document aims to elucidate the molecular determinants of its therapeutic activity. This guide also details the key experimental protocols used to evaluate the pharmacological properties of this compound and its analogs, and presents relevant signaling pathways and experimental workflows through descriptive diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a calcium channel blocker belonging to the 1,4-dihydropyridine class of compounds. Its primary therapeutic effect is the inhibition of L-type voltage-gated calcium channels, which are crucial for the regulation of smooth muscle contraction and cardiac function. By blocking the influx of calcium ions into vascular smooth muscle cells, this compound induces vasodilation, leading to a reduction in blood pressure.

The core of this compound's activity lies in its 1,4-dihydropyridine ring, a scaffold shared by other prominent calcium channel blockers such as nifedipine and amlodipine. The specific substituents on this ring system modulate the compound's potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this class of drugs is paramount for the design of novel and improved therapeutic agents.

Core Structure-Activity Relationships of 1,4-Dihydropyridines and this compound

The biological activity of this compound is fundamentally governed by the established SAR principles of the 1,4-dihydropyridine scaffold. The following points detail the critical structural features for potent calcium channel blocking activity, with specific reference to this compound's structure.

-

The 1,4-Dihydropyridine Ring: This heterocyclic ring is essential for activity. Oxidation to the corresponding pyridine derivative results in a significant loss of calcium channel blocking ability.

-

Aryl Substitution at the C4 Position: An aryl group at the 4-position of the DHP ring is a key requirement for optimal activity. In this compound, this is a 2,3-methylenedioxyphenyl group. The nature and substitution pattern of this aryl ring influence the potency and selectivity of the compound.

-

Ester Groups at the C3 and C5 Positions: The presence of ester functionalities at the C3 and C5 positions is crucial for activity. In this compound, these are a methyl ester and an ethyl ester, respectively. The size and nature of these ester groups can impact the drug's interaction with the receptor binding site.

-

Substituents at the C2 and C6 Positions: Small alkyl groups, typically methyl groups as seen in this compound, at the C2 and C6 positions are generally preferred for optimal activity.

-

Unsubstituted N1 Position: The nitrogen atom at the N1 position of the dihydropyridine ring should be unsubstituted for maximal antagonist activity.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing insights into its potency and selectivity as a calcium channel blocker.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| IC50 (K+ induced contraction) | 7.8 ± 1.8 x 10⁻⁹ M | Rat isolated aorta | 80 mM K+ | [1] |

| IC50 (Ca2+ induced contraction) | 4.5 ± 2.5 x 10⁻⁹ M | Rat isolated aorta | 0Ca high-K solution | [1] |

| I50 (45Ca uptake) | 8.7 ± 2.5 x 10⁻⁹ M | Rat isolated aorta | Stimulated by high K+ | [1] |

Experimental Protocols

The evaluation of this compound and its analogs relies on a combination of in vitro and in vivo experimental techniques. The following sections detail the methodologies for two key experiments: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays are employed to measure its binding affinity to the L-type calcium channel.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

-

Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat brain or heart).

-

A radiolabeled dihydropyridine ligand with high affinity for the L-type calcium channel (e.g., [³H]-PN200-110).

-

This compound or its analogs at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membrane fragments with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique used to study the properties of ion channels in living cells. It allows for the direct measurement of the ionic currents flowing through individual channels or the whole cell.

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes or vascular smooth muscle cells).

-

Patch-clamp rig, including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Glass micropipettes.

-

Extracellular and intracellular solutions formulated to isolate calcium currents.

-

This compound or its analogs.

Procedure:

-

Cell Preparation: Single cells are isolated from the tissue of interest and placed in a recording chamber on the stage of the microscope.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with the intracellular solution and brought into close contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the whole-cell recording configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential where the calcium channels are in a closed state.

-

Current Recording: The membrane potential is then depolarized to various test potentials to activate the L-type calcium channels, and the resulting inward calcium currents are recorded.

-

Drug Application: this compound is applied to the cell at different concentrations, and the effect on the calcium currents is measured.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-dependent inhibition of the L-type calcium channels by this compound, from which an IC50 value can be calculated.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of L-type calcium channel blockade by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of L-type calcium channel blockade by this compound.

References

Methodological & Application

Application Notes and Protocols for Oxodipine Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxodipine is a dihydropyridine calcium channel blocker utilized in cardiovascular research for its therapeutic potential in treating hypertension.[1][2] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound to ensure its stability and efficacy in research applications. This compound, with the chemical formula C₁₉H₂₁NO₆ and a molecular weight of approximately 359.38 g/mol , is a solid powder at room temperature.[3][4]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₉H₂₁NO₆ | [5] |

| Molecular Weight | 359.38 g/mol | |

| Appearance | Solid Powder | |

| Melting Point | 166.8°C |

Solubility of this compound

| Solvent | Solubility | Concentration | Notes | References |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 153.05 mM | Sonication may be required for complete dissolution. | |

| Water | < 1 mg/mL | - | Limited aqueous solubility. |

Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Conditions | References |

| Solid Powder | -20°C | Up to 3 years | Dry and dark. | |

| Solid Powder | 0-4°C | Short-term (days to weeks) | Dry and dark. | |

| Stock Solution (in DMSO) | -80°C | Up to 1 year | - | |

| Stock Solution (in DMSO) | -20°C | Long-term (months) | - | |

| Stock Solution (in DMSO) | 0-4°C | Short-term (days to weeks) | - |

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound solid powder (CAS: 90729-41-2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

1.5 mL or 2 mL microcentrifuge tubes (amber or covered in foil)

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-